Antitumor Activity: Direct Comparison of PTEA vs. PTPA in Cancer Cell Lines
In a direct head-to-head comparison, phenylthioethylamine (PTEA) exhibits lower cytotoxic potency than its structural homolog, phenylthiopropylamine (PTPA). For P388 murine lymphoma cells, PTEA showed a median effective concentration of 8.0 μg/mL, while PTPA was 10-fold more potent at 0.80 μg/mL [1]. This difference quantifies the impact of the alkyl chain length on the phenylthioalkylamine scaffold, highlighting that PTEA, while less potent, may be preferred for studies where a milder, more titratable cytotoxic effect is desired.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | PTEA: 8.0 μg/mL (P388), 12.0 μg/mL (L1210), 1.3 μg/mL (B16) |
| Comparator Or Baseline | PTPA: 0.80 μg/mL (P388), 0.56 μg/mL (L1210), 0.35 μg/mL (B16) |
| Quantified Difference | PTEA is 10x less potent than PTPA in P388 cells, ~21x in L1210 cells, and ~3.7x in B16 cells. |
| Conditions | In vitro cell culture; P388 murine lymphoma, L1210 leukemia, B16 melanoma cell lines. |
Why This Matters
This quantitative difference allows researchers to select the appropriate phenylthioalkylamine based on the required potency range for their specific oncology model, making PTEA a valuable tool for applications needing lower intrinsic cytotoxicity.
- [1] Phenylthioalkylamines in Experimental Tumor Treatment in Mice. Journal of the National Cancer Institute. 1983;71(6):1289-1293. DOI: 10.1093/jnci/71.6.1289. View Source
